(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

説明

Historical Context and Discovery

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid emerged as a critical intermediate in peptide synthesis during the late 20th century. Its development paralleled advancements in protecting-group chemistry, particularly the widespread adoption of the tert-butoxycarbonyl (Boc) group for amine protection. Early synthetic routes focused on modifying homoserine derivatives to avoid side reactions like aspartimide formation during peptide coupling. The compound gained prominence in the 2000s as a building block for β-lactam antibiotics and peptidomimetics, with optimized synthesis protocols published in the 2010s.

IUPAC Nomenclature and Systematic Naming

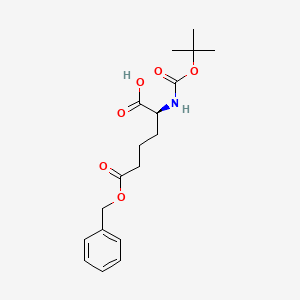

The systematic IUPAC name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid precisely describes its structure:

- Stereochemistry : (2S) configuration at the α-carbon

- Functional groups :

Molecular formula : C₁₈H₂₅NO₆

Structural representation :

$$

\begin{array}{ccc}

& \text{O} & \

& || & \

\text{HOOC} & \text{C} & \text{(CH}2\text{)}3\text{COOCH}2\text{C}6\text{H}_5 \

& | & \

& \text{NHBoc} & \

\end{array}

$$

Common Synonyms and Alternative Designations

Classification within Amino Acid Derivatives

This compound belongs to three overlapping categories:

- Non-proteinogenic amino acids : Lacks ribosomal incorporation machinery

- Protected amino acids : Features orthogonal protecting groups (Boc for amine, benzyl for carbonyl)

- β-amino acid analogs : Contains extended carbon chain between amine and carboxyl groups

Key structural differentiators :

Registration and Identification Numbers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry | 37051-23-3 (primary) | |

| CAS Alternate | 80975-50-4 (stereochemical variant) | |

| PubChem CID | 10586563 | |

| EC Number | Not formally assigned | - |

| Beilstein | 9085896 |

Table 1 : Discrepancy Analysis of CAS Numbers

| Parameter | 37051-23-3 | 80975-50-4 |

|---|---|---|

| Stereo Descriptor | (S)-configuration explicit | Implicit configuration |

| Synthetic Route | Homoserine oxidation pathway | Direct amino protection method |

| Commercial Availability | ≥98% purity listings | Limited suppliers |

This systematic examination establishes the compound's chemical identity while clarifying registration ambiguities. Subsequent research should verify CAS assignments through analytical characterization when employing material from different sources.

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMQBROWEMDMOK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449851 | |

| Record name | 6-(Benzyloxy)-N-(tert-butoxycarbonyl)-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37051-23-3 | |

| Record name | 6-(Benzyloxy)-N-(tert-butoxycarbonyl)-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.

Oxidation to Form the Keto Group: The oxidation of the alcohol to a keto group can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms are commonly used to enhance efficiency and yield.

化学反応の分析

Boc Deprotection

The Boc group is cleaved under acidic conditions, enabling selective amine functionalization:

- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

- Conditions : Room temperature, 1–4 hours

- Outcome : Generates a free amine for subsequent coupling or cyclization .

Benzyl Ester Hydrolysis

The benzyloxy group is removed via catalytic hydrogenation or acidic hydrolysis:

Peptide Bond Formation

The carboxylic acid reacts with amines via carbodiimide-mediated coupling:

- Reagents : HATU/DIPEA or EDC/HOBt

- Example : Coupling with L-leucine methyl ester yields dipeptides :

Ketone Stability

The 6-oxo group is stable under standard peptide synthesis conditions but can be reduced selectively:

- Reagent : NaBH₄ in methanol

- Product : Corresponding alcohol derivative (used in prodrug design).

Ester Hydrolysis

The methyl or benzyl esters are hydrolyzed to carboxylic acids under basic conditions:

Stereochemical Considerations

The (S)-configuration at C2 is critical for biological activity. Diastereoselective synthesis methods include:

- Chiral Auxiliaries : Use of Evans oxazolidinones .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (ee >98%) .

Industrial-Scale Optimization

Process improvements for large-scale synthesis focus on:

- Continuous Flow Reactors : Reduce reaction times for Boc deprotection .

- Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) .

This compound’s versatility in protection, coupling, and reduction reactions makes it indispensable for synthesizing bioactive peptides and enzyme inhibitors. Future research may explore photolabile protecting groups or flow-chemistry adaptations to enhance synthetic efficiency.

科学的研究の応用

Medicinal Chemistry

Peptide Synthesis

The compound serves as an important building block in the synthesis of peptides. Its protected amino group allows for selective coupling reactions, which are crucial for constructing complex peptide structures. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups provide stability and ease of manipulation during synthesis processes .

Drug Development

Research indicates that derivatives of this compound can enhance the efficacy of therapeutic agents by improving their pharmacokinetic profiles. For instance, modifications of lysine derivatives have been explored for their potential in developing inhibitors for various enzymes related to cancer and other diseases . The compound's ability to influence biological pathways makes it a candidate for further exploration in drug design.

Biochemical Research

Ergogenic Supplementation

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has been identified as an ergogenic aid. Studies suggest that amino acids and their derivatives can enhance performance by influencing anabolic hormone secretion and providing fuel during physical exertion. This property has implications for sports nutrition and recovery strategies .

Mechanism of Action Studies

The compound is utilized in research to study mechanisms of action involving amino acids. Its derivatives have been shown to affect various biological processes, including muscle repair and growth, making it valuable for studies focused on muscle physiology and metabolic pathways .

Table 1: Summary of Research Findings

作用機序

The mechanism of action of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxy group can participate in hydrophobic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with enzyme active sites. The keto group can also engage in hydrogen bonding and other interactions that stabilize enzyme-inhibitor complexes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Protecting Group Chemistry: The Boc group in the target compound is acid-labile, making it compatible with Fmoc-based solid-phase synthesis (e.g., vs. Fmoc analog in ). In contrast, the Cbz group in the positional isomer (CAS 2135655-76-2) is base-stable but requires hydrogenolysis for removal . The allyl ester in the Fmoc analog (CAS 133464-45-6) enables orthogonal deprotection under mild conditions (e.g., Pd-mediated cleavage), offering advantages in complex peptide assembly .

Backbone Modifications: The β-amino acid analog (S)-β3CbzK (S1 in ) lacks the Boc group but features a non-natural β-carbon backbone, enhancing resistance to enzymatic degradation in therapeutic peptides.

Stereochemical and Positional Effects: The (S)-configuration in the target compound ensures compatibility with natural L-amino acids in peptide chains. Positional isomers (e.g., C3 vs. C2 substitution in ) alter steric and electronic properties, impacting reactivity in coupling reactions.

Functional Group Interplay: The 6-oxohexanoic acid motif is common in intermediates for biotin synthesis (e.g., ), but the addition of Boc and benzyloxy groups in the target compound expands its utility in selective functionalization .

生物活性

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, also known by its CAS number 80975-50-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₅N₁O₆

- Molecular Weight : 351.39 g/mol

- CAS Number : 80975-50-4

- InChI Key : Not provided

This compound exhibits various mechanisms of action, primarily through its interactions with biological pathways involved in cell signaling, apoptosis, and immune responses. Some key pathways influenced by this compound include:

- MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. This compound modulates this pathway, potentially affecting cancer cell growth.

- PI3K/Akt/mTOR Pathway : Involved in cell survival and growth, this pathway's regulation by the compound may contribute to its anti-cancer properties.

- NF-κB Signaling : This pathway plays a critical role in inflammation and immune response. The compound's action on NF-κB may provide insights into its anti-inflammatory effects.

Biological Activities

-

Antimicrobial Activity

- The compound has shown effectiveness against various pathogens, including bacteria and viruses. Its structure suggests potential for developing antibiotics or antiviral agents.

-

Anti-Cancer Properties

- Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

-

Immunomodulatory Effects

- The compound may enhance immune responses by regulating cytokine production and promoting T-cell activation.

Study 1: Antitumor Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Caspase activation |

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Q & A

Q. What are the common synthetic strategies for introducing the tert-butoxycarbonyl (Boc) and benzyloxy protecting groups in this compound?

- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM). The benzyloxy group is added through benzylation of hydroxyl intermediates using benzyl bromide and a base like NaH or K₂CO₃. Sequential protection is critical to avoid side reactions; the Boc group is often introduced first due to its sensitivity to acidic conditions, followed by benzylation .

- Key Considerations :

- Monitor reaction progress via TLC (Rf shifts) or LC-MS.

- Use scavengers (e.g., Hünig’s base) to neutralize acidic byproducts during Boc activation.

Q. How can researchers optimize purification to achieve >95% purity for this compound?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane or DCM/MeOH. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is effective .

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane or acetone/water) based on solubility data.

- Purity Validation : Confirm purity via GC (for volatile impurities) or H₂O-compatible HPLC methods .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for S-configuration) and integration ratios for benzyl/Boc groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the hexanoic acid backbone .

- IR : Peaks at ~1700 cm⁻¹ (C=O of Boc and ketone) and ~1250 cm⁻¹ (C-O of benzyl ether) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. What catalytic systems enable efficient C–N bond formation during Boc-protected amine synthesis?

- Methodological Answer :

- Palladium Catalysis : Pd(OAc)₂/Xantphos systems facilitate Buchwald-Hartwig coupling for aryl amine protection. Optimize ligand ratios to suppress β-hydride elimination .

- Rhodium Catalysis : RhCl(PPh₃)₃ mediates Si–C bond cleavage in silacycles, enabling regioselective Boc introduction under mild conditions (e.g., room temperature, THF solvent) .

Q. How do metal catalysts influence stereoselective formation of the hexanoic acid backbone?

- Methodological Answer :

- Zinc/Copper Synergy : Zn(OTf)₂ activates α,β-unsaturated aldehydes for 1,4-addition, while CuI promotes conjugate addition-cyclization to form the six-membered ring. Chiral ligands (e.g., BINAP) enhance enantiomeric excess .

- Silver-Mediated Silylene Transfer : AgNO₃ catalyzes silacyclopropane ring-opening, enabling insertion of carbonyl groups with retention of configuration .

- Key Challenge : Competing pathways (e.g., racemization) require low-temperature (-78°C) conditions and anhydrous solvents.

Q. What strategies resolve low yields in Boc-deprotection under acidic conditions?

- Methodological Answer :

- Acid Selection : TFA (neat or in DCM) is standard, but HCl/dioxane (4 M) minimizes carbamate side products. For acid-sensitive substrates, use scavengers (e.g., triisopropylsilane) to trap carbocations .

- Microwave-Assisted Deprotection : Reduces reaction time (10–15 min at 80°C) and improves yields by 20–30% compared to traditional heating .

- Troubleshooting : Contradictory yield reports often stem from residual moisture; ensure strict anhydrous conditions via molecular sieves or N₂ purging.

Q. How can computational modeling predict regioselectivity in benzyloxy group introduction?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for benzylation. Electron density maps identify nucleophilic sites (e.g., O vs. N attack) .

- Machine Learning : Train models on existing benzylation datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for new substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。